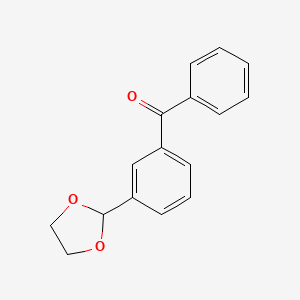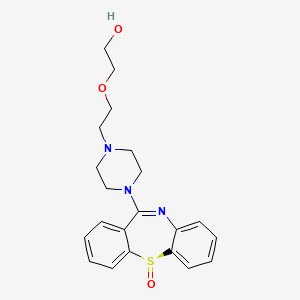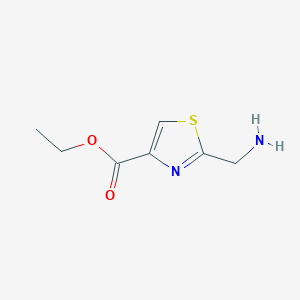
3-(1,3-Dioxolan-2-YL)benzophenone
Übersicht
Beschreibung
“3-(1,3-Dioxolan-2-YL)benzophenone” is a chemical compound . The IUPAC name for this compound is (3-bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone . It has a molecular weight of 333.18 .
Synthesis Analysis
The synthesis of “3-(1,3-Dioxolan-2-YL)benzophenone” involves several stages . The first stage involves the reaction of 3-(1,3-dioxolan-2-yl)-phenylbromide with n-butyllithium in tetrahydrofuran at -70°C for 1 hour. The second stage involves the reaction with N-methoxy-N-methylbenzamide in tetrahydrofuran at -70°C for 2 hours .Molecular Structure Analysis
The molecular structure of “3-(1,3-Dioxolan-2-YL)benzophenone” can be represented by the linear formula C16H13BrO3 . The InChI code for this compound is 1S/C16H13BrO3/c17-14-6-2-4-12(10-14)15(18)11-3-1-5-13(9-11)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2 .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
3-(1,3-Dioxolan-2-YL)benzophenone: plays a crucial role in the stereoselective formation of substituted 1,3-dioxolanes. This process involves a three-component assembly during the oxidation of alkenes with hypervalent iodine (III), leading to the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate . This intermediate is then trapped with silyl enol ether to complete the formation of the dioxolane product, which is significant for creating compounds with specific stereochemistry.
Liquid Crystal Synthesis
The compound is used in the synthesis of azoxybenzenes, which are widely utilized as liquid crystals . These materials have applications in displays and other devices that require controlled light modulation. The process involves the reduction of nitro compounds using glucose as an eco-friendly reductant, showcasing the compound’s role in environmentally conscious chemical synthesis.
Biological Activity
Azoxybenzenes, synthesized using 3-(1,3-Dioxolan-2-YL)benzophenone , exhibit various biological activities . They can function as insecticidal agents, plant growth stimulators, and have potential uses in pharmaceuticals due to their bioactive properties.
Coordination Polymer Construction
The compound serves as a building block in the preparation of coordination polymers . These polymers have diverse applications, including catalysis, gas storage, and separation technologies, highlighting the compound’s versatility in materials science.
PVC Stabilization
In the field of polymer chemistry, 3-(1,3-Dioxolan-2-YL)benzophenone -derived azoxybenzenes are used as stabilizers for polyvinyl chloride (PVC) . This application is crucial for enhancing the thermal stability and longevity of PVC products.
Fluorescent Probing
The compound is applied in the preparation of ratiometric fluorescent probes for the specific detection of cysteine over homocysteine and glutathione . This application is particularly important in biochemical research and diagnostics, where accurate detection and quantification of biomolecules are essential.
Inhibitor Synthesis
It is also used in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II . This enzyme plays a role in various cellular processes, and its inhibition can be significant in the study of neurological disorders and the development of therapeutic agents.
Antitumor Agent Development
Lastly, 3-(1,3-Dioxolan-2-YL)benzophenone is involved in the synthesis of antitumor agents . It contributes to the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization, which is a promising approach in the design of new anticancer drugs.
Eigenschaften
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(12-5-2-1-3-6-12)13-7-4-8-14(11-13)16-18-9-10-19-16/h1-8,11,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPRGYBCSLSUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441141 | |
| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-YL)benzophenone | |
CAS RN |
85366-46-7 | |
| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)







![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)



